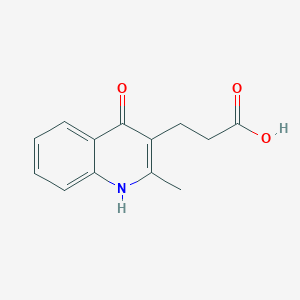

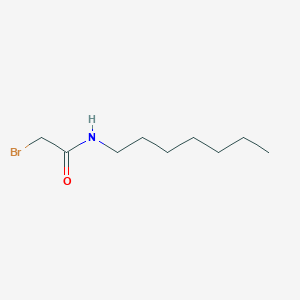

2-溴-N-庚基乙酰胺

描述

Synthesis Analysis

The synthesis of bromoacetamide derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the synthesis of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, which was achieved with good yield and characterized by various spectroscopic techniques. Similarly, paper discusses the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which is a related compound, and highlights the importance of the acetamino group in the synthesis process. The synthesis is metal-free and proceeds under mild conditions, indicating a potentially efficient method for producing such compounds.

Molecular Structure Analysis

The molecular structure of bromoacetamide derivatives is crucial for understanding their biological activity. In paper , the structure of the synthesized compound was confirmed by X-ray diffraction (XRD) studies, revealing an orthorhombic crystal structure with specific intermolecular interactions that stabilize the crystal. These interactions were further analyzed using Hirshfeld surfaces and two-dimensional fingerprint plot analysis. The molecular structure is a key factor in the drug design process, as it influences the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of bromoacetamide derivatives can be complex and is influenced by the presence of functional groups and the overall molecular framework. Paper investigates the reaction mechanism of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide, concluding that it proceeds via a radical-anion radical chain process. This insight into the reaction mechanism can be valuable for designing new synthetic routes and understanding the stability of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetamide derivatives are determined by their molecular structure and are important for their application as drugs. Paper synthesizes a series of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives and characterizes them using various spectroscopic methods. The antidepressant and anticonvulsant activities of these compounds were evaluated, demonstrating the significance of their physicochemical properties in relation to their biological activity.

科学研究应用

蛋白质组学研究

2-溴-N-庚基乙酰胺用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该化合物可用于分析蛋白质结构、相互作用和功能。

有机化学实验

羰基化合物的溴化反应是有机化学领域的一个重要课题 . 来自溴苯乙酮的α-溴化产物是有机合成中的重要中间体,在药物、农药和其他化学品的生产中有着广泛的应用 . 2-溴-N-庚基乙酰胺可能在类似的反应中使用。

本科教学

羰基化合物的溴化反应,如2-溴-N-庚基乙酰胺,用于本科教学实验 . 这些实验帮助学生理解有机反应原理,提高他们的科学素养水平,培养创新意识和实践能力 .

生物化学研究

2-溴-N-庚基乙酰胺被归类为生物化学物质,表明它在生物化学研究中的应用 . 这可能包括研究发生在生物体内的化学物质和过程。

安全和危害

作用机制

Target of Action

The primary targets of 2-Bromo-n-heptylacetamide are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that the compound is involved in the reaction of n-bromoacetamide with olefins, leading to the formation of 2-bromo-n-bromoacetimidates . This process appears to occur in two stages: a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide, followed by ionic addition of N,N-dibromoacetamide to the double bond .

Biochemical Pathways

The compound is involved in the reaction of N-bromoacetamide with olefins, which leads to the formation of 2-bromo-N-bromoacetimidates . The downstream effects of this reaction on other biochemical pathways require further investigation.

Pharmacokinetics

As a biochemical used for proteomics research , understanding its ADME properties would be crucial for assessing its bioavailability and potential therapeutic applications.

Result of Action

Given its involvement in the reaction of N-bromoacetamide with olefins , it may influence the formation of 2-bromo-N-bromoacetimidates and potentially affect cellular processes involving these compounds

属性

IUPAC Name |

2-bromo-N-heptylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIDKUUEELNQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280015 | |

| Record name | 2-bromo-n-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5463-16-1 | |

| Record name | NSC15101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)